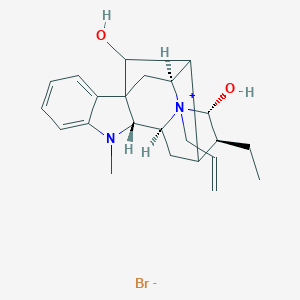
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide is a natural compound found in the roots of Rauvolfia serpentina, also known as Indian snakeroot. It is commonly used in traditional medicine for its antihypertensive and sedative properties. In recent years, this compound has gained attention in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide involves its ability to inhibit the activity of the enzyme adenylate cyclase, which is responsible for the production of cyclic AMP. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and a decrease in blood pressure.
生化学的および生理学的効果
Studies have shown that (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has a neuroprotective effect by reducing oxidative stress and preventing neuronal cell death.
実験室実験の利点と制限
One advantage of using (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its complex synthesis process and limited availability may present limitations in terms of accessibility and cost.
将来の方向性
There are several potential future directions for research on (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Further research is also needed to explore its anticancer properties and potential applications in other medical fields. Additionally, the development of more efficient synthesis methods may increase its accessibility for research and clinical use.
合成法
The synthesis of (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide involves the extraction of Rauvolfia serpentina roots and the isolation of the compound through a series of purification steps. The process is complex and requires expertise in organic chemistry.
科学的研究の応用
Research has shown that (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide has potential therapeutic applications in various medical fields. It has been studied for its antihypertensive, anti-inflammatory, and anticancer properties. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
107870-71-3 |
|---|---|
製品名 |
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide |
分子式 |
C23H31BrN2O2 |
分子量 |
447.4 g/mol |
IUPAC名 |
(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-15-prop-2-enyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;bromide |
InChI |
InChI=1S/C23H31N2O2.BrH/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23;/h4,6-9,13-14,17-22,26-27H,1,5,10-12H2,2-3H3;1H/q+1;/p-1/t13-,14?,17-,18-,19?,20-,21?,22+,23?,25?;/m0./s1 |
InChIキー |
FVJYANBRYOGVGH-UTZXWTGVSA-M |
異性体SMILES |
CC[C@@H]1[C@H]([N+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)CC=C)O.[Br-] |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC=C)C6=CC=CC=C6N4C.[Br-] |
正規SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC=C)C6=CC=CC=C6N4C.[Br-] |
同義語 |
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



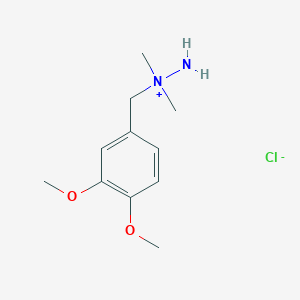
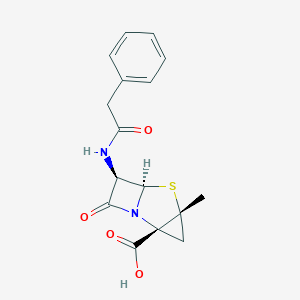
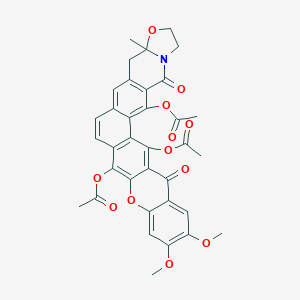
![Formamide, [14C]](/img/structure/B8465.png)
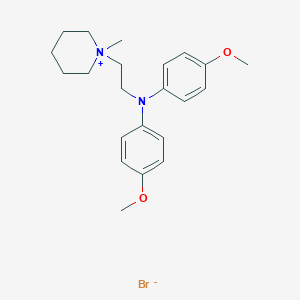
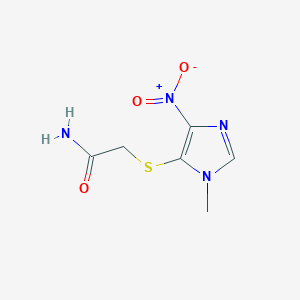


![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
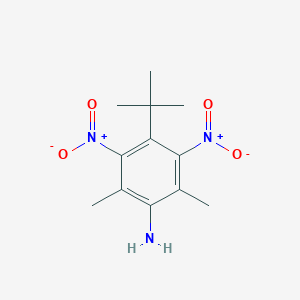
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
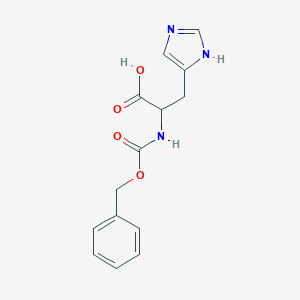
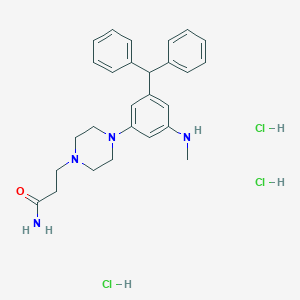
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)